molecular formula C28H27N5O5 B605706 Avoralstat CAS No. 918407-35-9

Avoralstat

Cat. No. B605706
M. Wt: 513.554
InChI Key: TUWMKPVJGGWGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avoralstat is an organic compound that belongs to the class of benzanilides . It is a potent and orally active plasma kallikrein (PKK) inhibitor . It has been used in trials studying the prevention of Hereditary Angioedema (HAE) .


Molecular Structure Analysis

Avoralstat has a molecular weight of 513.55 and a chemical formula of C28H27N5O5 . It has high potency and low solubility, which are two characteristics important to achieving potential efficacy with reduced dosing frequency in the eye for Diabetic Macular Edema (DME) patients .


Physical And Chemical Properties Analysis

Avoralstat has a molecular weight of 513.54 and a chemical formula of C28H27N5O5 . It is a solid substance with a white to yellow color .

Scientific Research Applications

  • Treatment of Hereditary Angioedema (HAE) : Avoralstat was evaluated for its safety, tolerability, pharmacokinetics, and pharmacodynamics in a first-in-human study, focusing on its potential for treating hereditary angioedema (Cornpropst et al., 2016). Another study, OPuS-2, assessed the efficacy and safety of prophylactic avoralstat in patients with hereditary angioedema due to C1 inhibitor deficiency, showing its benefits in reducing the frequency of angioedema attacks (Riedl et al., 2018).

  • Potential Role in COVID-19 Prophylaxis : A study identified Avoralstat as an inhibitor of TMPRSS2, a protease required for SARS-CoV-2 entry into cells. It suggested that Avoralstat could be repositioned for COVID-19 prophylaxis, as it effectively reduced lung tissue titers and mitigated weight loss in SARS-CoV-2 susceptible mice when administered prophylactically (Sun et al., 2021). Another study exploring potential inhibitors against the 3CL pro main protease of SARS-CoV-2 found Avoralstat to be effective in vitro, indicating its potential as a therapeutic agent for COVID-19 (Iype et al., 2021).

Safety And Hazards

According to the available safety data sheet, Avoralstat is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to immediately wash skin with copious amounts of soap and water for at least 15 minutes . In case of eye contact, it is advised to flush with copious amounts of water for at least 15 minutes .

Future Directions

Avoralstat has been identified as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice . It has also been used in a partnership to develop Avoralstat for Diabetic Macular Edema using Clearside’s Proprietary SCS Microinjector . This indicates its potential to be repositioned for COVID-19 prophylaxis in humans and for treatment of Diabetic Macular Edema .

properties

IUPAC Name

3-[2-[(4-carbamimidoylphenyl)carbamoyl]-4-ethenyl-5-methoxyphenyl]-6-(cyclopropylmethylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O5/c1-3-16-12-21(26(34)32-18-8-6-17(7-9-18)25(29)30)20(13-23(16)38-2)19-10-11-22(33-24(19)28(36)37)27(35)31-14-15-4-5-15/h3,6-13,15H,1,4-5,14H2,2H3,(H3,29,30)(H,31,35)(H,32,34)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWMKPVJGGWGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C)C(=O)NC2=CC=C(C=C2)C(=N)N)C3=C(N=C(C=C3)C(=O)NCC4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avoralstat

CAS RN

918407-35-9
Record name Avoralstat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918407359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avoralstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(2-((4-Carbamimidoylphenyl)carbamoyl)-4-ethenyl-5-methoxyphenyl)-6-((cyclopropylmethyl)carbamoyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVORALSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX17773O15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
115
Citations
MA Riedl, E Aygören‐Pürsün, J Baker, H Farkas… - Allergy, 2018 - Wiley Online Library
… efficacy of avoralstat in preventing angioedema attacks in C1‐ INH ‐ HAE , it provided evidence of shortened angioedema episodes and improved QoL in the avoralstat 500 mg …
Number of citations: 34 onlinelibrary.wiley.com
M Cornpropst, P Collis, J Collier, YS Babu, R Wilson… - Allergy, 2016 - Wiley Online Library
… avoralstat dosing generally followed avoralstat pharmacokinetics, with maximum inhibition seen at avoralstat … The high correlation between kallikrein inhibition activity and avoralstat …
Number of citations: 16 onlinelibrary.wiley.com
E Aygören-Pürsün, M Magerl, J Graff… - Journal of Allergy and …, 2016 - jacionline.org
The results of our study indicate that significant CC16 deficits are present in the airways of patients with asthma and suggest that reduced lung CC16 expression or decreased CC16-…
Number of citations: 29 www.jacionline.org
YJ Sun, G Velez, DE Parsons, K Li… - The Journal of …, 2021 - Am Soc Clin Investig
… Camostat was not as selective as avoralstat. We further characterized avoralstat’s specificity … Avoralstat displayed potent inhibition of other S1 proteases, consistent with their proximity to …
Number of citations: 22 www.jci.org
E Inui - Nature Reviews Drug Discovery, 2016 - go.gale.com
… The FDA has granted orphan drug designation to avoralstat for the prevention of acute … of avoralstat included patients with more severe disease. If Phase III results for avoralstat are …
Number of citations: 5 go.gale.com
Y Joo Sun, G Velez, D Parsons, K Li, M Ortiz, S Sharma… - bioRxiv, 2021 - biorxiv.org
… Camostat was not as selective as Avoralstat. We further characterized Avoralstat specificity … Avoralstat displayed potent inhibition of other S1-proteases consistent with their proximity to …
Number of citations: 3 www.biorxiv.org
I Doña, MJ Torres - Allergy, 2021 - Wiley Online Library
… Avoralstat, an oral drug that inhibits plasma kallikrein, provided evidence of shortened episodes and improved life quality; however, it did not prevent attacks.Recently, berotralstat (…
Number of citations: 4 onlinelibrary.wiley.com
E Iype, J Pillai U, I Kumar… - Journal of …, 2022 - Taylor & Francis
… (bromocriptine and avoralstat) for in vitro enzymatic study. Our results show that the 3CL pro enzyme activity in presence of 100 μM concentration of bromocriptine and avoralstat is 9.9% …
Number of citations: 2 www.tandfonline.com
YJ Sun, G Velez, D Parsons, K Li, M Ortiz, S Sharma… - 2021 - pesquisa.bvsalud.org
Drugs targeting host proteins can act prophylactically to reduce viral burden early in disease and limit morbidity, even with antivirals and vaccination. Transmembrane serine protease 2 (…
Number of citations: 0 pesquisa.bvsalud.org
F Fadilah, S Khaerunnisa - Indian Journal of Forensic Medicine & …, 2021 - researchgate.net
… In this molecular docking study, we used berotralstat, avoralstat, nafamostat, and camostat as standard drugs for comparison.Berotralstat is a specific plasma kallikrein inhibitor therapy …
Number of citations: 1 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.